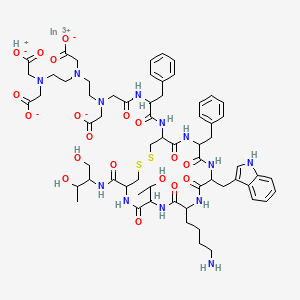

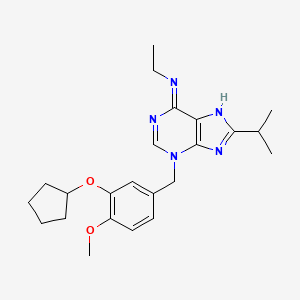

![molecular formula C94H137N23O34 B10781886 2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B10781886.png)

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CVS-995 is a synthetic thrombin inhibitor composed of 19 amino acids. It is designed to target the catalytic and primary exosite binding domains of thrombin, a key enzyme in the coagulation cascade . This compound has shown promise in enhancing endogenous fibrinolysis and may serve as a potent antithrombotic agent for treating venous and arterial thrombosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of CVS-995 involves the assembly of its 19 amino acid sequence. The process typically includes solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of CVS-995 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process is optimized to maximize yield and purity, with stringent quality control measures in place to meet pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions: CVS-995 primarily undergoes interactions with thrombin, inhibiting its activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions: The primary reagents involved in the synthesis of CVS-995 are protected amino acids, coupling reagents (DIC, HOBt), and cleavage reagents (trifluoroacetic acid). The synthesis is carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds.

Major Products Formed: The major product formed is the CVS-995 peptide itself, which is then purified to remove any side products or impurities.

Applications De Recherche Scientifique

CVS-995 has several scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and thrombin inhibition.

Biology: Investigated for its role in modulating the coagulation cascade and enhancing fibrinolysis.

Medicine: Explored as a potential therapeutic agent for preventing and treating thrombotic disorders.

Industry: Utilized in the development of anticoagulant drugs and as a reference standard in analytical methods.

Mécanisme D'action

CVS-995 exerts its effects by binding to the catalytic and primary exosite binding domains of thrombin. This binding inhibits thrombin’s activity, preventing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation . Additionally, CVS-995 enhances endogenous fibrinolysis, promoting the breakdown of existing clots .

Similar Compounds:

Recombinant Hirudin (rHir): A naturally occurring thrombin inhibitor used in anticoagulant therapy.

Hirulog (Bivalirudin): A synthetic thrombin inhibitor with a similar mechanism of action.

Argatroban: A small molecule thrombin inhibitor used in patients with heparin-induced thrombocytopenia.

Uniqueness of CVS-995: CVS-995 is unique due to its specific amino acid sequence designed to target both the catalytic and primary exosite binding domains of thrombin. This dual targeting mechanism provides a slow and tight binding to thrombin, resulting in a potent and sustained antithrombotic effect .

Propriétés

Formule moléculaire |

C94H137N23O34 |

|---|---|

Poids moléculaire |

2133.2 g/mol |

Nom IUPAC |

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-carbamimidamido-3-[[1-[3-carboxy-2-(2-propylpentanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxohexanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C94H137N23O34/c1-7-16-52(17-8-2)80(137)113-62(41-77(134)135)91(148)116-34-14-21-64(116)88(145)107-54(20-13-33-98-94(96)97)79(136)90(147)104-45-70(123)101-43-68(121)99-42-67(120)100-44-69(122)102-46-71(124)105-60(39-66(95)119)81(138)103-47-72(125)106-61(40-76(132)133)87(144)112-58(37-50-18-11-10-12-19-50)85(142)109-55(27-30-73(126)127)82(139)108-57(29-32-75(130)131)84(141)115-78(49(6)9-3)92(149)117-35-15-22-65(117)89(146)110-56(28-31-74(128)129)83(140)111-59(38-51-23-25-53(118)26-24-51)86(143)114-63(93(150)151)36-48(4)5/h10-12,18-19,23-26,48-49,52,54-65,78,118H,7-9,13-17,20-22,27-47H2,1-6H3,(H2,95,119)(H,99,121)(H,100,120)(H,101,123)(H,102,122)(H,103,138)(H,104,147)(H,105,124)(H,106,125)(H,107,145)(H,108,139)(H,109,142)(H,110,146)(H,111,140)(H,112,144)(H,113,137)(H,114,143)(H,115,141)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,150,151)(H4,96,97,98) |

Clé InChI |

YEYLNEOIDUKXLX-UHFFFAOYSA-N |

SMILES canonique |

CCCC(CCC)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[3-(1H-imidazol-5-yl)-1-[[2-[(2-methyl-2-phenylpropyl)amino]-2-oxoethyl]-[(4-phenylmethoxyphenyl)methyl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B10781816.png)

![7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781826.png)

![2-[4-(4-Fluoroanilino)-5-phenylpyrrolo[2,3-d]pyrimidin-7-yl]-5-methyloxolane-3,4-diol](/img/structure/B10781840.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(3H-indol-3-yl)-2-[[2-[2-[[2-(4-sulfooxyphenyl)acetyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoyl-methylamino]-4-oxobutanoic acid](/img/structure/B10781853.png)

![1-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethyl}-4-(3-pyridin-3-yl-propyl)-piperazine](/img/structure/B10781861.png)

![(2R)-1-[(2S)-3-(4-carbamimidoylphenyl)-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfonylamino]propanoyl]-4-methyl-3,6-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B10781889.png)

![Ethyl 4-[2-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-9-azabicyclo[3.3.1]nonan-9-yl]butanoate](/img/structure/B10781897.png)

![[4-[2-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]-methylamino]-1-oxohexan-2-yl]amino]-3-(3H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]phenyl] sulfate](/img/structure/B10781909.png)

![1-[(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10781915.png)